molecular formula C20H21FN2O2 B6496448 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide CAS No. 941953-66-8

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

Katalognummer B6496448
CAS-Nummer: 941953-66-8
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: SCBAHKPAIYPJSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide, also known as N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide, is a novel compound that has been studied for its potential therapeutic applications. It is a small molecule with a molecular weight of 333.4 g/mol and a chemical formula of C18H18FN3O2. This compound has a unique structure due to its incorporation of both an aromatic ring and a quinoline moiety. It has been investigated for its ability to modulate protein-protein interactions and to interact with multiple targets.

Wirkmechanismus

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide acts as an allosteric modulator of protein-protein interactions. It binds to its target proteins at an allosteric site and induces conformational changes that alter the affinity of the protein for its binding partners. It has been shown to interact with the SH2 domain of c-Src, resulting in decreased activity of the kinase. It has also been shown to bind to the SH2 domain of Abl and Lyn, resulting in decreased activity of the kinases. In addition, it has been shown to interact with the ligand binding domain of the ER, resulting in decreased activity of the receptor.
Biochemical and Physiological Effects
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. It has been found to inhibit the activity of several kinases, including c-Src, Abl, and Lyn. It has also been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In addition, it has been found to interact with the ligand binding domain of the ER, resulting in decreased activity of the receptor.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. It has several advantages for use in lab experiments, such as its small size, its ability to modulate multiple targets, and its ability to interact with multiple proteins. However, it also has some limitations, such as its potential to interact with other proteins, which could lead to undesired side effects. Additionally, its small size may make it difficult to detect in some experiments.

Zukünftige Richtungen

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. Future studies should focus on further elucidating the mechanism of action of this compound, as well as its potential therapeutic applications. Additionally, further research should focus on developing methods for more efficient synthesis of this compound, as well as methods for determining its pharmacokinetics and pharmacodynamics. Furthermore, future studies should focus on investigating the potential of this compound to interact with other targets and to modulate other pathways. Finally, further research should focus on developing methods for more efficient delivery of this compound to its targets.

Synthesemethoden

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a multi-step reaction involving several chemical intermediates. The first step is the formation of the quinoline moiety by reacting 1-butyl-3-methoxy-4-hydroxy-2-quinolinecarboxaldehyde and N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamidemethyl-2-hydroxybenzylamine in the presence of a strong base such as potassium hydroxide. The second step is the condensation of the quinoline moiety with 4-fluorobenzaldehyde to form the intermediate 4-fluorobenzyl-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amine. The final step is the cyclization of the intermediate to form the desired N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide.

Wissenschaftliche Forschungsanwendungen

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications. It has been found to be a potent modulator of protein-protein interactions, and has been shown to interact with multiple targets. It has been investigated for its ability to inhibit the activity of several kinases, including c-Src, Abl, and Lyn. It has also been studied for its potential to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In addition, it has been investigated for its potential to modulate the activity of several receptors, including the estrogen receptor (ER), the androgen receptor (AR), and the epidermal growth factor receptor (EGFR).

Eigenschaften

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-2-3-12-23-18-10-9-17(13-15(18)6-11-19(23)24)22-20(25)14-4-7-16(21)8-5-14/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBAHKPAIYPJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.